molecular formula C9H9IN2O2 B1451970 3-iodo-5,6-dimethoxy-1H-indazole CAS No. 944904-29-4

3-iodo-5,6-dimethoxy-1H-indazole

Cat. No.: B1451970
CAS No.: 944904-29-4
M. Wt: 304.08 g/mol
InChI Key: GDKOKWILNDGZBR-UHFFFAOYSA-N
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Description

3-Iodo-5,6-dimethoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-5,6-dimethoxy-1H-indazole typically involves the iodination of 5,6-dimethoxy-1H-indazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing by-products and optimizing the purity of the final product.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium azide, which can replace iodine with an azide group.

    Oxidation Reactions: The methoxy groups can undergo oxidation to form aldehydes or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding amine.

Common Reagents and Conditions:

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products:

    Substitution: 3-Azido-5,6-dimethoxy-1H-indazole.

    Oxidation: this compound-2-carboxylic acid.

    Reduction: this compound-2-amine.

Scientific Research Applications

3-Iodo-5,6-dimethoxy-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of novel materials with unique electronic properties.

Comparison with Similar Compounds

    3-Iodo-5-methoxy-1H-indazole: Lacks one methoxy group, which may alter its reactivity and biological activity.

    5,6-Dimethoxy-1H-indazole: Lacks the iodine atom, resulting in different chemical properties and applications.

    3-Bromo-5,6-dimethoxy-1H-indazole:

Uniqueness: 3-Iodo-5,6-dimethoxy-1H-indazole is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical and biological properties. The iodine atom enhances its reactivity in substitution reactions, while the methoxy groups increase its solubility and potential for biological interactions.

Properties

IUPAC Name

3-iodo-5,6-dimethoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O2/c1-13-7-3-5-6(4-8(7)14-2)11-12-9(5)10/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKOKWILNDGZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2C=C1OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670366
Record name 3-Iodo-5,6-dimethoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-29-4
Record name 3-Iodo-5,6-dimethoxy-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944904-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5,6-dimethoxy-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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